1-Ethyl-3-iodo-1H-pyrazole

Descripción general

Descripción

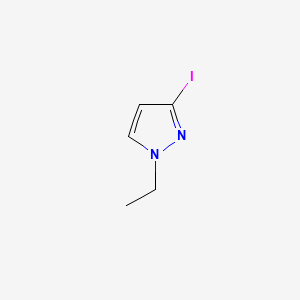

1-Ethyl-3-iodo-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an ethyl group at position 1, and an iodine atom at position 3. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-1H-pyrazole. This process typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and high efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at position 3 can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The ethyl group at position 1 can be oxidized to form corresponding carbonyl compounds. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and alkylamines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products:

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Carbonyl derivatives such as aldehydes or ketones.

Reduction Products: Dihydropyrazole derivatives.

Aplicaciones Científicas De Investigación

1-Ethyl-3-iodo-1H-pyrazole has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

Agrochemistry: It is used in the development of agrochemicals, including herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.

Materials Science: The compound is utilized in the synthesis of advanced materials, such as organic semiconductors and conductive polymers, owing to its unique electronic properties.

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects. The iodine atom at position 3 can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. Additionally, the pyrazole ring can engage in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.

Comparación Con Compuestos Similares

1-Ethyl-3-iodo-1H-pyrazole can be compared with other pyrazole derivatives, such as:

1-Methyl-3-iodo-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group at position 1. It may exhibit different reactivity and biological activity due to the smaller alkyl group.

3-Iodo-1H-pyrazole: Lacks the ethyl group at position 1, which can significantly alter its chemical properties and applications.

1-Ethyl-3-bromo-1H-pyrazole: Contains a bromine atom instead of iodine at position 3. Bromine is less reactive than iodine, leading to different substitution patterns and reaction conditions.

The uniqueness of this compound lies in the presence of both the ethyl group and the iodine atom, which confer distinct reactivity and potential for diverse applications in various scientific fields.

Actividad Biológica

1-Ethyl-3-iodo-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing nitrogen atoms and an iodine substituent. This compound has garnered significant attention in medicinal chemistry and related fields due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis of this compound typically involves the iodination of 1-ethyl-1H-pyrazole, followed by various chemical modifications. The general synthetic route includes:

- Iodination : Introduction of the iodine atom at position 3 of the pyrazole ring.

- Functionalization : Further reactions to introduce or modify substituents that enhance biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of halogen substituents, such as iodine, is believed to enhance interaction with biological targets such as enzymes and receptors involved in microbial resistance mechanisms .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms such as cell cycle arrest and modulation of signaling pathways .

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the iodine atom. This allows it to interact with various biological targets, including:

- Enzymes : Inhibition or modulation of enzyme activity that is crucial for microbial survival or cancer cell proliferation.

- Receptors : Binding to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

In a study conducted by researchers at the Center for Physical Sciences and Technology, various substituted pyrazoles were synthesized and evaluated for their antimicrobial properties. The findings indicated that compounds with iodine substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts .

Study on Anticancer Properties

A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Applications in Medicinal Chemistry

The versatility of this compound makes it a valuable building block in drug development. Its derivatives are explored for potential therapeutic applications in treating various diseases, particularly those involving inflammation and cancer.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₇N₂I |

| Boiling Point | Approximately 70 °C under reduced pressure |

| Solubility | Soluble in organic solvents (e.g., ethanol) |

| Biological Targets | Enzymes, receptors involved in microbial resistance and cancer proliferation |

Propiedades

IUPAC Name |

1-ethyl-3-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIUXAGBPIWZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679358 | |

| Record name | 1-Ethyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202781-34-7 | |

| Record name | 1-Ethyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.